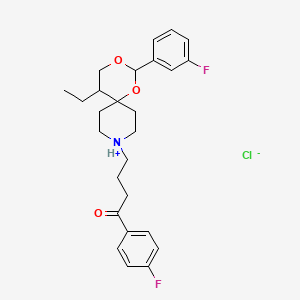
1-Phenylheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylheptan-2-one is an organic compound with the molecular formula C13H18O. It is a ketone with a phenyl group attached to the second carbon of a heptane chain. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
1-Phenylheptan-2-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H6+C7H15COClAlCl3C6H5COC7H15+HCl
In industrial settings, this compound can be produced through the catalytic hydrogenation of 1-phenyl-2-heptene. This method involves the use of a palladium catalyst under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
1-Phenylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-phenylheptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 1-phenylheptan-2-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, forming various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Phenylheptan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
1-Phenylheptan-2-one can be compared with similar compounds such as 1-Phenylpropan-2-one and 1-Phenylbutan-2-one. These compounds share a similar structure but differ in the length of the alkyl chain. The unique properties of this compound, such as its higher molecular weight and distinct aromatic characteristics, make it suitable for specific applications where other compounds may not be as effective.
Comparaison Avec Des Composés Similaires
- 1-Phenylpropan-2-one
- 1-Phenylbutan-2-one
- 1-Phenylpentan-2-one
Propriétés
Numéro CAS |
6683-94-9 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-phenylheptan-2-one |
InChI |
InChI=1S/C13H18O/c1-2-3-5-10-13(14)11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3 |
Clé InChI |
TVCMOCBSBAVAJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)


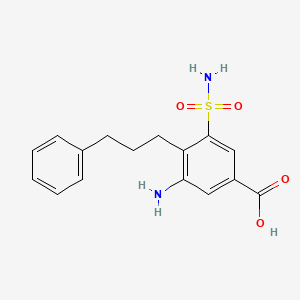
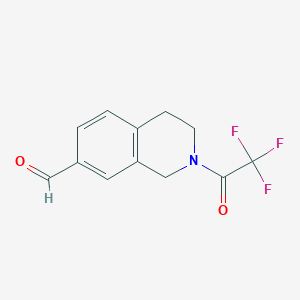
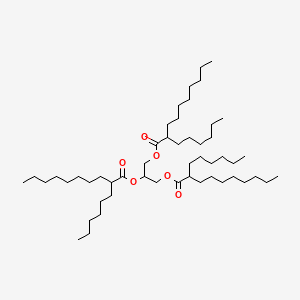
![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)

![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)
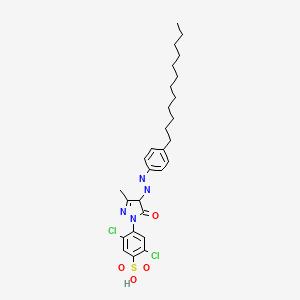
![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775225.png)
